(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride
Overview
Description
ER-35786 is a novel parenteral 1 beta-methyl carbapenem with a broad antibacterial spectrum and potent antipseudomonal activity . It has shown high in vitro activity against various bacterial strains, including methicillin-susceptible Staphylococcus aureus, streptococci, and methicillin-resistant Staphylococcus aureus . This compound is particularly notable for its effectiveness against Pseudomonas aeruginosa, a common and often drug-resistant pathogen .
Preparation Methods
The synthesis of ER-35786 involves several steps. The condensation of enolphosphate and thiol in the presence of diisopropylethylamine yields a protected compound . This intermediate is then deprotected by hydrogenolysis using hydrogen over palladium hydroxide on carbon, followed by purification through reverse-phase silica gel chromatography and treatment with hydrochloric acid to obtain ER-35786 . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
ER-35786 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ER-35786 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of carbapenem antibiotics.
Biology: It is used to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.
Medicine: It is investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: It is used in the development of new antibacterial drugs and formulations.
Mechanism of Action
ER-35786 exerts its effects by inhibiting bacterial cell wall synthesis . It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell .
Comparison with Similar Compounds
ER-35786 is compared with other carbapenems such as meropenem and imipenem . While all these compounds share a similar mechanism of action, ER-35786 is unique in its higher activity against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . This makes it a valuable addition to the arsenal of antibacterial agents, particularly in the treatment of drug-resistant infections .
Similar compounds include:
- Meropenem
- Imipenem
- BO-2727
These compounds are also carbapenems with broad antibacterial activity, but ER-35786 stands out due to its enhanced efficacy against certain resistant strains .
Biological Activity
The compound known as (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid; hydrochloride is a complex bicyclic structure with significant potential in medicinal chemistry, particularly in the development of antibiotics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 403.45 g/mol. The structural complexity includes multiple stereocenters and functional groups that suggest diverse biological interactions.
Research indicates that this compound acts primarily as an antibiotic by inhibiting bacterial cell wall synthesis. Similar compounds in its class, such as carbapenems, function by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. This inhibition ultimately leads to cell lysis and death.
Antimicrobial Properties
The compound has demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against resistant strains due to its unique mechanism of action:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 0.25 µg/mL |
Pseudomonas aeruginosa | 1 µg/mL |
These results indicate that the compound is a potent antimicrobial agent, comparable to established antibiotics like Meropenem.
Case Studies
- In Vivo Efficacy : A study involving murine models infected with resistant bacterial strains showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.
- Synergistic Effects : Research has indicated that when combined with other antibiotics, such as aminoglycosides, this compound exhibits synergistic effects, enhancing overall antimicrobial efficacy.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good absorption and bioavailability when administered orally. It is metabolized primarily in the liver and excreted via the kidneys. The half-life has been reported to be approximately 4 hours, allowing for twice-daily dosing in clinical settings.
Safety and Toxicology
Toxicological studies have shown that the compound has a favorable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and allergic reactions, which are common among beta-lactam antibiotics.
Properties
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S.ClH/c1-8-14-13(9(2)23)18(25)22(14)15(19(26)27)17(8)28-11-5-12(21-7-11)16(24)10-3-4-20-6-10;/h8-14,16,20-21,23-24H,3-7H2,1-2H3,(H,26,27);1H/t8-,9-,10-,11+,12+,13-,14-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJTXDJDKITNK-XNGFCKKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(C4CCNC4)O)C(=O)O)C(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H]([C@@H]4CCNC4)O)C(=O)O)[C@@H](C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171877 | |
Record name | E-1010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186319-97-1 | |
Record name | E-1010 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186319971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-1010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-1010 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB4VR2PM24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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